molecular formula C19H16ClNOS B11367830 N-(2-chlorophenyl)-4-methyl-N-(thiophen-2-ylmethyl)benzamide

N-(2-chlorophenyl)-4-methyl-N-(thiophen-2-ylmethyl)benzamide

Cat. No.: B11367830
M. Wt: 341.9 g/mol
InChI Key: ZKXFNVMUVWZGBU-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-CHLOROPHENYL)-4-METHYL-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE typically involves the reaction of 2-chlorobenzoyl chloride with 4-methylbenzylamine in the presence of a base such as triethylamine. The resulting intermediate is then reacted with thiophene-2-carboxaldehyde under acidic conditions to yield the final product. The reaction conditions often require refluxing in an organic solvent such as toluene or dichloromethane.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-CHLOROPHENYL)-4-METHYL-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Corresponding substituted products depending on the nucleophile used.

Scientific Research Applications

N-(2-CHLOROPHENYL)-4-METHYL-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2-CHLOROPHENYL)-4-METHYL-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    Thiophenes: Compounds containing a thiophene ring, such as thiophene-2-carboxamide.

    Benzanilides: Compounds with a benzanilide core, such as N-(4-chlorophenyl)-2-(pyridin-4-ylmethyl)benzamide.

Uniqueness

N-(2-CHLOROPHENYL)-4-METHYL-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a chlorophenyl and a thiophene moiety in the same molecule allows for diverse interactions with biological targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C19H16ClNOS

Molecular Weight

341.9 g/mol

IUPAC Name

N-(2-chlorophenyl)-4-methyl-N-(thiophen-2-ylmethyl)benzamide

InChI

InChI=1S/C19H16ClNOS/c1-14-8-10-15(11-9-14)19(22)21(13-16-5-4-12-23-16)18-7-3-2-6-17(18)20/h2-12H,13H2,1H3

InChI Key

ZKXFNVMUVWZGBU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N(CC2=CC=CS2)C3=CC=CC=C3Cl

Origin of Product

United States

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